
2-Amino-6-(trifluoromethyl)phenol
Descripción general
Descripción
2-Amino-6-(trifluoromethyl)phenol is a chemical compound with the molecular formula C7H6F3NO . It is a solid substance with a molecular weight of 177.13 .
Synthesis Analysis
The synthesis of 2-Amino-6-(trifluoromethyl)phenol involves various chemical reactions. For instance, one method involves the reaction of 2-trifluoromethyl-6-nitrophenol with ethanol and Tin (II) chloride, which is then refluxed for about 4 hours . The mixture is then cooled to room temperature, and NaHCO3 (aq) is added until pH=7 is obtained. The mixture is then extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of 2-Amino-6-(trifluoromethyl)phenol consists of a phenol group with an amino group at the 2nd position and a trifluoromethyl group at the 6th position .Chemical Reactions Analysis
2-Amino-6-(trifluoromethyl)phenol can participate in various chemical reactions. For instance, it can react with potassium ethyl-xanthate in ethanol at room temperature to synthesize 6-(trifluoromethyl)benzo[d]oxazole-2-thiol .Physical And Chemical Properties Analysis
2-Amino-6-(trifluoromethyl)phenol is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-Amino-6-(trifluoromethyl)phenol, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-Amino-6-(trifluoromethyl)phenol, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, it’s mentioned that more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : The results of using TFMP derivatives in the agrochemical industry have been positive, with more than 20 new TFMP-containing agrochemicals having been introduced to the market .
Pharmaceutical Industry
- Summary of Application : TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source. However, many candidates are currently undergoing clinical trials .
- Results or Outcomes : Several TFMP derivatives have been successful in the pharmaceutical industry, with five pharmaceutical and two veterinary products containing the TFMP moiety having been granted market approval .
Synthesis of 2-trifluoromethyl benzimidazoles and benzoxazoles
- Summary of Application : The compound can be used in the synthesis of 2-trifluoromethyl benzimidazoles and benzoxazoles .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .
Development of Novel Insecticides and Pesticides
- Summary of Application : The compound can be used for the development of novel insecticides and pesticides .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : These molecules will be very useful for the improved therapeutic activity .
Safety And Hazards
The safety information for 2-Amino-6-(trifluoromethyl)phenol indicates that it is associated with some hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
2-amino-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXAZFFGKMIJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624149 | |
| Record name | 2-Amino-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-(trifluoromethyl)phenol | |
CAS RN |
72534-45-3 | |
| Record name | 2-Amino-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




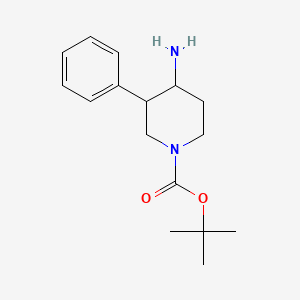
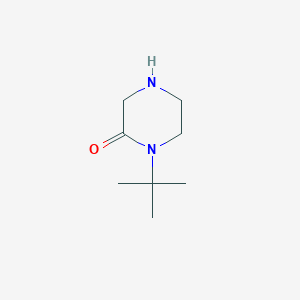
![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)
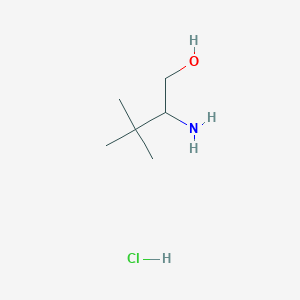
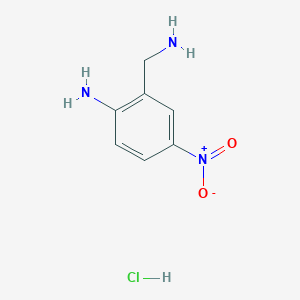


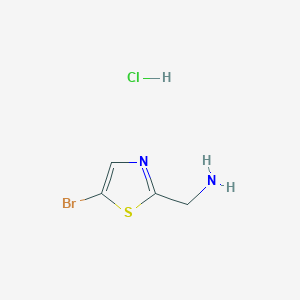

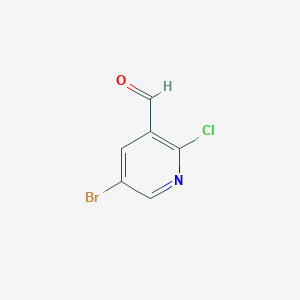
![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)